molecular formula C28H26FN3O3 B2865975 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline CAS No. 866843-02-9

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline

Cat. No.: B2865975
CAS No.: 866843-02-9
M. Wt: 471.532
InChI Key: UHQILZAFXHDNKO-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring a 4-fluorophenylpiperazine group at position 4, a methoxy group at position 6, and a 4-methoxybenzoyl substituent at position 2. The quinoline core is a privileged scaffold in medicinal chemistry due to its versatility in binding to biological targets, such as kinases and neurotransmitter receptors.

Properties

IUPAC Name

[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O3/c1-34-22-9-3-19(4-10-22)28(33)25-18-30-26-12-11-23(35-2)17-24(26)27(25)32-15-13-31(14-16-32)21-7-5-20(29)6-8-21/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQILZAFXHDNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the coupling with methoxyquinoline and methoxyphenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline: can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with dopamine and serotonin receptors, potentially modulating their activity . The quinoline and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural Analogues with Piperazine/Quinoline Hybrids

Compound Name Substituents Key Structural Differences Synthesis Method Properties/Applications References
Target Compound 4-(4-Fluorophenylpiperazine), 6-methoxy, 3-(4-methoxybenzoyl) Reference compound Multi-step Pd-catalyzed coupling Potential CNS activity (hypothesized)
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline 3-Benzenesulfonyl, 4-(4-fluorophenylpiperazine) Sulfonyl vs. benzoyl group at position 3 Pd-mediated cross-coupling Higher molecular weight (447.53 g/mol); sulfonyl group may reduce membrane permeability compared to benzoyl
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline 6-Chloro, 2-(4-methylpiperazine), 4-piperidine Chloro substituent at position 6; methylpiperazine and piperidine groups One-pot synthesis Improved solubility due to piperidine; potential antimicrobial applications
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl) Amino group at position 4; lacks piperazine PdCl₂(PPh₃)₂-catalyzed reaction Solid-state stability (m.p. 223–225°C); fluorescence properties
F7 (Pyrazoloquinoline derivative) 4-(4-Fluorophenyl), 3-isopropyl, 6-methoxy Pyrazoloquinoline core; isopropyl substituent Multi-component reaction Enhanced thermal stability; photoluminescence applications

Key Observations

  • Substituent Effects: The 4-methoxybenzoyl group in the target compound may improve π-π stacking interactions in receptor binding compared to sulfonyl or amino substituents . Piperazine vs. Piperidine: Piperazine derivatives (target compound) exhibit stronger basicity, which may influence solubility and blood-brain barrier penetration compared to piperidine-containing analogues .
  • Synthetic Routes :

    • The target compound’s synthesis likely involves sequential Pd-catalyzed cross-coupling (similar to and ), whereas analogues like ’s 6-chloro derivative use one-pot strategies for efficiency .
  • Physicochemical Properties: The hydrochloride salt form of the target compound () improves aqueous solubility compared to free bases (e.g., ’s sulfonyl analogue) . Pyrazoloquinoline derivatives () exhibit superior thermal stability (decomposition >250°C) due to fused heterocyclic systems .

Research Findings and Functional Implications

  • Receptor Affinity: Piperazine-containing quinolines (e.g., target compound) are often explored for CNS targets due to structural similarity to aripiprazole and other antipsychotics .
  • Antimicrobial Activity: Chloro-substituted quinolines () show moderate activity against Gram-positive bacteria, suggesting halogenation enhances membrane disruption .
  • Optoelectronic Applications: Pyrazoloquinolines () demonstrate strong blue-light emission, highlighting the role of fused heterocycles in material science .

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